5-Isothiocyanatopyrazine-2-carbonitrile
Description
However, extensive data exists for 5-Chloropyrazine-2-carbonitrile (CAS 356783-16-9), a structurally related pyrazine-carbonitrile derivative. This analysis will focus on this compound and its analogs, as they share functional groups (e.g., halogens, nitriles) and structural frameworks critical for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H2N4S |
|---|---|
Molecular Weight |
162.17 g/mol |
IUPAC Name |
5-isothiocyanatopyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H2N4S/c7-1-5-2-9-6(3-8-5)10-4-11/h2-3H |
InChI Key |
ZVMWNBHZWSSALO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)N=C=S)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected based on similarity scores (0.54–0.98) derived from structural and functional group alignment ().
5-Methoxypyrazine-2-carbonitrile
- Molecular Formula : C₆H₅N₃O
- SMILES : COC1=NC=C(N=C1)C#N
- InChIKey : RCSORRYLRVDCJD-UHFFFAOYSA-N
- Comparison :
- The methoxy group (-OCH₃) at position 5 increases electron density on the pyrazine ring, reducing electrophilicity compared to the chloro analog.
- Lower reactivity in nucleophilic substitution reactions due to the poor leaving-group ability of methoxy vs. chloro.
- Applications: Primarily used in agrochemical intermediates due to its stability .
5-Acetylpyrazine-2-carbonitrile (CAS 1159813-33-8)
- Similarity Score : 0.69
- Key Features : An acetyl group (-COCH₃) replaces the chlorine at position 3.
- Comparison: The acetyl group introduces steric bulk and polarity, altering solubility (higher logP than chloro derivatives). Reactivity: Participates in condensation reactions (e.g., Knoevenagel), unlike the chloro analog. Applications: Intermediate in kinase inhibitor synthesis .
5-Chloro-6-methyl-2-pyrazinecarbonitrile (CAS 1260672-01-2)
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Substituent (Position 5) | logP (Predicted) | Reactivity Profile |
|---|---|---|---|---|
| 5-Chloropyrazine-2-carbonitrile | C₅HClN₃ | Chlorine | 0.8 | Electrophilic substitution |
| 5-Methoxypyrazine-2-carbonitrile | C₆H₅N₃O | Methoxy | 0.5 | Nucleophilic stability |
| 5-Acetylpyrazine-2-carbonitrile | C₇H₅N₃O | Acetyl | 1.2 | Condensation reactions |
Table 2: Commercial Availability (Based on )
| Compound Name | Purity (%) | Price Range (USD/g) | Key Suppliers |
|---|---|---|---|
| 5-Chloropyrazine-2-carbonitrile | ≥98 | 50–200 | Georganics, CymitQuimica |
| 5-Chloro-6-methyl-2-pyrazinecarbonitrile | ≥95 | 75–300 | CymitQuimica |
| 5-Methoxypyrazine-2-carbonitrile | ≥97 | 60–220 | Not specified |
Critical Analysis of Limitations
- Data Gaps: No direct evidence exists for "5-Isothiocyanatopyrazine-2-carbonitrile"; the closest analogs lack the isothiocyanate (-NCS) functional group, which significantly alters reactivity and biological activity.
- Contradictions : Similarity scores () prioritize halogenated analogs but overlook sulfonamide or thiourea derivatives, limiting comparative scope.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
